![molecular formula C18H18N4OS B5860154 N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B5860154.png)
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea, also known as DMQX, is a chemical compound that has been extensively studied for its pharmacological properties. DMQX is a selective antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system.
Mecanismo De Acción
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea acts as a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor site and prevents the activation of the receptor by glutamate. This leads to a decrease in the excitatory neurotransmission, which can have a variety of effects on the central nervous system.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the frequency and severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has several advantages for use in lab experiments. It is a selective antagonist of the ionotropic glutamate receptor, which makes it a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions. However, N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects on other receptors and neurotransmitters are not well understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is its potential use in the treatment of epilepsy, stroke, and neurodegenerative diseases. Another area of interest is its effects on other receptors and neurotransmitters, which may provide insight into its mechanism of action. Additionally, there is interest in developing more soluble forms of N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea, which would make it easier to administer in experimental settings. Finally, there is interest in developing more selective antagonists of the ionotropic glutamate receptor, which would provide even more specific tools for studying the role of glutamate receptors in the central nervous system.
Métodos De Síntesis
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with 4-methoxyaniline and thiourea. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has been extensively studied for its pharmacological properties. It is a selective antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system. N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has been used in research to study the role of glutamate receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-11-12(2)20-17-10-14(6-9-16(17)19-11)22-18(24)21-13-4-7-15(23-3)8-5-13/h4-10H,1-3H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJIMFVXZRFJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethyl-quinoxalin-6-yl)-3-(4-methoxy-phenyl)-thiourea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.